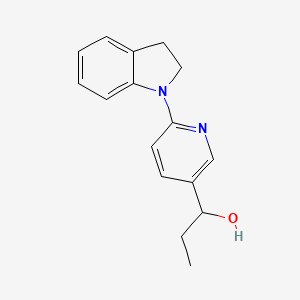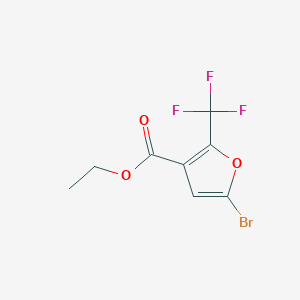
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C8H6BrF3O3 It is a derivative of furan, a heterocyclic organic compound, and contains bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Ethanol and Sulfuric Acid: Used for esterification.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Furans: Resulting from nucleophilic substitution.
Furanones and Dihydrofurans: Resulting from oxidation and reduction reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-(trifluoromethyl)furan-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2-(methyl)furan-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl.
Ethyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of furan.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H6BrF3O3 |
|---|---|
Molekulargewicht |
287.03 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H6BrF3O3/c1-2-14-7(13)4-3-5(9)15-6(4)8(10,11)12/h3H,2H2,1H3 |
InChI-Schlüssel |
BOUNYZBQLVFDQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
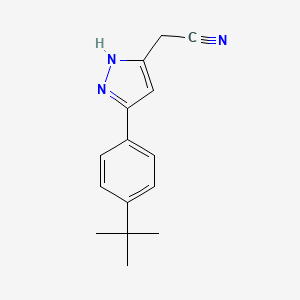

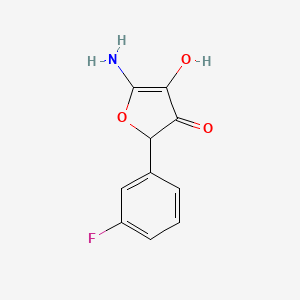

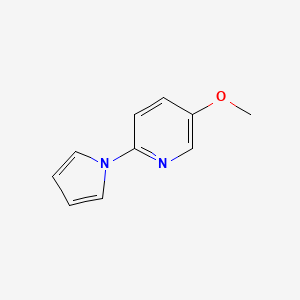
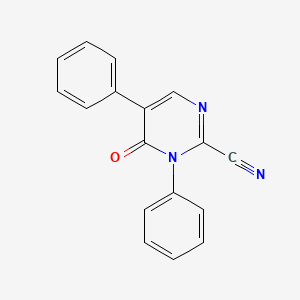
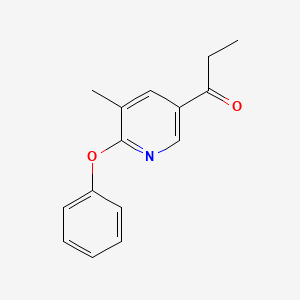
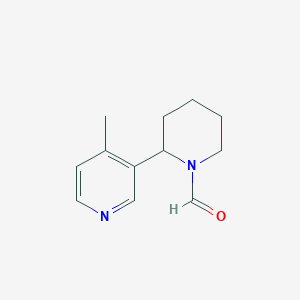
![(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11810984.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)

